molecular formula C15H22N2O4 B178899 (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid CAS No. 199605-10-2

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

Cat. No. B178899
CAS RN: 199605-10-2
M. Wt: 294.35 g/mol
InChI Key: VGRRUKULDYLAHI-NSHDSACASA-N
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Description

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid, also known as Boc-hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a derivative of hydrazine, which is a widely used reagent in organic synthesis. Boc-hydrazide is a versatile building block that can be used in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide is not well understood. However, it is believed that the compound acts as a nucleophile and can react with various electrophiles, such as aldehydes and ketones. This reaction can lead to the formation of a hydrazone, which is a stable compound that can be used for further chemical transformations.
Biochemical and Physiological Effects:
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate cytotoxicity against various cancer cell lines. The compound has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. The compound is also versatile and can be used in the synthesis of various biologically active compounds. However, (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has some limitations. It is a relatively expensive reagent, and the synthesis method requires the use of toxic and hazardous chemicals.

Future Directions

There are several future directions for the research and development of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide. One potential direction is the synthesis of novel biologically active compounds using (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide as a building block. Another direction is the investigation of the mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide and its derivatives. Additionally, the development of new and improved synthesis methods for (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide could lead to a more cost-effective and sustainable production of the compound.
Conclusion:
In conclusion, (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide is a versatile building block that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound can be synthesized by the reaction of Boc-hydrazine with acrylonitrile and has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide, including the synthesis of novel biologically active compounds and the investigation of its mechanism of action.

Synthesis Methods

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide can be synthesized by the reaction of Boc-hydrazine with acrylonitrile. The reaction proceeds in the presence of a base, such as potassium carbonate, in anhydrous acetonitrile. The resulting product is then purified by column chromatography using a suitable solvent system.

Scientific Research Applications

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active compounds, including antiviral, anticancer, and antibacterial agents. (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has also been used as a precursor for the synthesis of peptidomimetics and small molecule inhibitors.

properties

IUPAC Name

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRUKULDYLAHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

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